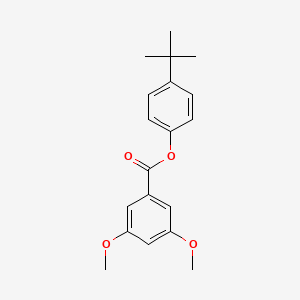
4-Tert-butylphenyl 3,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butylphenyl 3,5-dimethoxybenzoate is an organic compound with the molecular formula C19H22O4 and a molecular weight of 314.385 g/mol . It is a member of the ester class of compounds, characterized by the presence of an ester functional group. This compound is known for its unique structural features, including a tert-butyl group attached to a phenyl ring and two methoxy groups attached to a benzoate moiety.
Preparation Methods
The synthesis of 4-Tert-butylphenyl 3,5-dimethoxybenzoate typically involves esterification reactions. One common method is the reaction of 4-tert-butylphenol with 3,5-dimethoxybenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-Tert-butylphenyl 3,5-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Scientific Research Applications
4-Tert-butylphenyl 3,5-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl 3,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the compound’s structural features, such as the ester group and aromatic rings, play a crucial role in its interactions .
Comparison with Similar Compounds
4-Tert-butylphenyl 3,5-dimethoxybenzoate can be compared with similar compounds such as:
4-Tert-butylphenyl 3,4-dimethoxybenzoate: Similar structure but with methoxy groups at different positions on the benzoate ring.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Contains tert-butyl groups and a hydroxy group instead of methoxy groups.
4-Tert-butylbenzyl 3,5-dimethoxybenzoate: Similar structure but with a benzyl group instead of a phenyl group.
Properties
CAS No. |
853334-31-3 |
|---|---|
Molecular Formula |
C19H22O4 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 3,5-dimethoxybenzoate |
InChI |
InChI=1S/C19H22O4/c1-19(2,3)14-6-8-15(9-7-14)23-18(20)13-10-16(21-4)12-17(11-13)22-5/h6-12H,1-5H3 |
InChI Key |
PPVIXPAVMAPQML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















